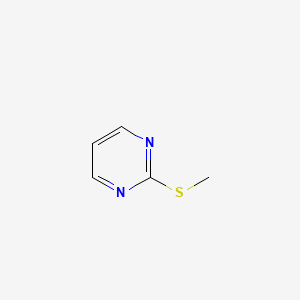

2-(Methylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEMIZSFFWGXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878784 | |

| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-09-6 | |

| Record name | 2-(Methylthio)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-(Methylthio)pyrimidine

Introduction: The Strategic Importance of the 2-(Methylthio)pyrimidine Scaffold

In the landscape of modern synthetic and medicinal chemistry, the pyrimidine core stands as a cornerstone heterocyclic motif, integral to the architecture of numerous biologically active compounds.[1] Among its many derivatives, this compound emerges as a uniquely versatile and strategic building block. Its true value lies not in its own inherent biological activity, but in the nuanced reactivity conferred by the 2-methylthio group. This moiety serves as a linchpin for a variety of chemical transformations, enabling chemists to readily introduce diverse functionalities at the 2-position of the pyrimidine ring.

This guide provides an in-depth exploration of the fundamental chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical characteristics, spectroscopic signature, synthesis, and pivotal reactivity, with a particular focus on the strategic applications that underscore its importance in contemporary chemical research.

Part 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in synthesis and analysis.

Physicochemical Properties

The core attributes of this compound are summarized in the table below, providing essential data for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂S | [2] |

| Molecular Weight | 126.18 g/mol | [2] |

| CAS Number | 823-09-6 | [2] |

| Appearance | Liquid | Commercial Suppliers |

| Boiling Point | 74°C / 17 mmHg | Chemical Suppliers |

| logP (Octanol/Water) | 1.198 (Calculated) | Cheméo |

| Water Solubility | -1.75 (log₁₀ mol/L, Calculated) | Cheméo |

Table 1: Key Physicochemical Properties of this compound.

The moderate lipophilicity, as indicated by the logP value, and its limited water solubility are key considerations for selecting appropriate solvent systems for both reaction and purification.

Spectroscopic Signature

The spectral data of this compound provides a definitive fingerprint for its identification and characterization.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of each nucleus.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.53 | Doublet | ~5.2 | H-4, H-6 |

| ~7.36 | Doublet | ~5.2 | H-5 | |

| ~2.65 | Singlet | - | S-CH₃ | |

| ¹³C NMR | ~172.6 | - | - | C-2 |

| ~157.4 | - | - | C-4, C-6 | |

| ~111.8 | - | - | C-5 | |

| ~14.4 | - | - | S-CH₃ |

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃).[3]

The downfield shift of the pyrimidine protons (H-4/H-6 and H-5) is characteristic of their location in an electron-deficient aromatic system. The singlet at approximately 2.65 ppm is a clear indicator of the methylthio group.[3]

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100–3000 | Medium | Aromatic C-H Stretch |

| ~2900–3000 | Medium | Aliphatic C-H Stretch (S-CH₃) |

| ~1600–1475 | Weak-Medium | Aromatic C=C and C=N Stretch |

| ~1300–1000 | Strong | C-O/C-N like stretches |

Table 3: Characteristic IR Absorption Bands for this compound.[4][5]

The presence of bands in the aromatic region confirms the heterocyclic core, while the aliphatic C-H stretching validates the methyl group.

Part 2: Synthesis and Reactivity

The synthetic utility of this compound is intrinsically linked to its preparation and subsequent chemical transformations.

Synthetic Methodologies

The preparation of this compound is typically achieved through straightforward and high-yielding reactions. A common and efficient laboratory-scale synthesis involves the S-methylation of 2-mercaptopyrimidine.

A typical workflow for the synthesis of this compound.

-

Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add 2-mercaptopyrimidine (1.0 equivalent) portion-wise. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the thiol, forming the highly nucleophilic thiolate.

-

Methylation: After stirring for 30 minutes at 0°C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 4 hours. Methyl iodide is an excellent electrophile for this S-methylation.

-

Workup: Carefully quench the reaction with water. The aqueous layer is then extracted three times with chloroform. The combined organic layers are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford pure this compound.[3]

Key Chemical Reactivity

The synthetic power of this compound stems from the reactivity of the methylthio group, which can be easily transformed into a better leaving group, facilitating nucleophilic substitution.

The oxidation of the sulfur atom in the methylthio group is a pivotal transformation that dramatically enhances the reactivity of the 2-position of the pyrimidine ring. This is because the resulting methylsulfinyl and, particularly, the methylsulfonyl groups are excellent leaving groups.

The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent.

General workflow for the oxidation to a 2-(methylsulfonyl)pyrimidine.

-

Reaction Setup: Dissolve the this compound derivative (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Oxidation: Add m-CPBA (2.0 equivalents) portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). Using two equivalents of m-CPBA ensures the complete oxidation to the sulfone.[6]

-

Workup: Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium carbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to yield the 2-(methylsulfonyl)pyrimidine derivative, which can be further purified by chromatography if necessary.[6]

The 2-(methylsulfonyl)pyrimidines are highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, makes the C-2 position highly electrophilic. This allows for the displacement of the methylsulfonyl group by a wide range of nucleophiles under mild conditions.

This reactivity is the cornerstone of the utility of this compound as a synthetic intermediate. It provides a reliable and versatile method for the introduction of various substituents at the 2-position of the pyrimidine ring.

The two-step sequence from this compound to diverse 2-substituted pyrimidines.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted pyrimidines, respectively.[7]

Part 3: Applications in Research and Development

The versatile reactivity of this compound and its derivatives has led to their widespread application in both medicinal chemistry and agrochemical research.

Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8] The ability to easily diversify the 2-position of the pyrimidine ring via the 2-methylthio intermediate makes it an invaluable tool in the synthesis of compound libraries for high-throughput screening and in lead optimization campaigns.

Derivatives of this compound have been investigated for a wide range of therapeutic activities, including:

-

Anticancer Agents: Many pyrimidine derivatives are known to exhibit anticancer properties. The this compound core has been incorporated into molecules designed as microtubule targeting agents.[9]

-

Analgesics: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have shown promising analgesic activity.[10]

-

Antimicrobial and Antiviral Agents: The pyrimidine nucleus is a key component of many antimicrobial and antiviral drugs, and the 2-methylthio group provides a handle for synthetic modifications to explore new antimicrobial agents.[1]

Agrochemicals

In addition to its role in pharmaceutical research, this compound derivatives have also found applications in agriculture, particularly as fungicides. The pyrimidine core is present in several commercial fungicides, and research has shown that novel this compound carboxamides exhibit fungicidal activity.[11] Furthermore, benzimidazole derivatives containing the 2-(alkylthio)pyrimidine moiety have demonstrated significant activity against various plant pathogenic fungi.[12]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its value is derived from the facile conversion of the methylthio group into a highly reactive methylsulfonyl leaving group, which opens up a vast chemical space for the synthesis of diverse 2-substituted pyrimidines. This in-depth technical guide has provided a comprehensive overview of its fundamental chemical properties, synthesis, reactivity, and key applications. For researchers and scientists in drug discovery and agrochemical development, a thorough understanding of the principles outlined herein is essential for leveraging the full synthetic potential of this versatile heterocyclic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine, 2-(methylthio)-, [webbook.nist.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 2-(Methylthio)pyrimidine (CAS 823-09-6)

This guide provides a comprehensive technical overview of the analytical characterization of 2-(Methylthio)pyrimidine. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated approach to confirming the identity, purity, and structure of this important heterocyclic compound.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and biology, forming the core of nucleobases such as cytosine, thymine, and uracil. The introduction of a methylthio (-SCH₃) group at the 2-position creates this compound, a versatile synthetic intermediate. The methylthio group can act as a stable substituent or, more importantly, as a leaving group for nucleophilic aromatic substitution, often after oxidation to the more reactive methylsulfinyl or methylsulfonyl groups[1]. This reactivity makes it a valuable precursor in the synthesis of a diverse range of biologically active molecules, including analgesics and anti-inflammatory agents[2]. Accurate and thorough characterization is therefore paramount to ensure the quality of starting materials and the success of subsequent synthetic steps.

Physicochemical and Structural Properties

Before undertaking spectroscopic analysis, understanding the fundamental properties of the target compound is essential. These properties influence choices in solvent selection, chromatographic methods, and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 823-09-6 | [3][4][5] |

| Molecular Formula | C₅H₆N₂S | [3][4][5] |

| Molecular Weight | 126.18 g/mol | [3][4][5] |

| Appearance | Solid | [4] |

| logP (Octanol/Water) | 1.198 (Calculated) | [3] |

| Water Solubility | log₁₀WS = -1.75 (mol/L, Calculated) | [3] |

| InChI Key | FOEMIZSFFWGXHX-UHFFFAOYSA-N | [3][4] |

Chemical Structure:

Synthesis and Reactivity Context

A foundational understanding of the synthesis of this compound is crucial for an analytical scientist, as it informs the potential impurity profile. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a 2-chloropyrimidine precursor with a methylthiolate source, such as sodium thiomethoxide[1].

Causality Insight: Knowing this pathway, an analyst should be vigilant for potential impurities such as unreacted 2-chloropyrimidine or by-products from side reactions. This knowledge directly influences the choice of chromatographic conditions to ensure adequate separation and detection of these species.

Spectroscopic Characterization: A Multi-Technique Approach

No single technique provides a complete structural picture. A self-validating characterization relies on the synergy between NMR, IR, and Mass Spectrometry, each providing orthogonal and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise in Practice: For a molecule like this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR confirms the number and connectivity of protons, while the proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's moderate polarity and the solvent's lack of interfering proton signals in key regions[6].

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): While a definitive published spectrum for the parent compound is elusive, a reliable prediction can be made based on established chemical shift principles and data from analogous structures. The pyrimidine ring protons are deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current.

-

H5 (Triplet): The proton at the 5-position is coupled to both H4 and H6, and is expected to appear as a triplet. It is the most shielded of the ring protons.

-

H4/H6 (Doublet): The equivalent protons at the 4 and 6 positions are coupled to H5, appearing as a doublet. They are the most deshielded ring protons due to their proximity to the two nitrogen atoms.

-

-SCH₃ (Singlet): The three protons of the methylthio group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon signals are assigned based on known substituent effects and data from the SpectraBase database[6][7].

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -SC H₃ | ~2.6 | Singlet (s) | ~14.2 |

| C5 | ~7.0 | Triplet (t) | ~116.5 |

| C4 / C6 | ~8.5 | Doublet (d) | ~157.3 |

| C2 | - | - | ~172.5 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise in Practice: For this compound, we expect to see characteristic vibrations for the aromatic C-H bonds, the C=N and C=C bonds within the pyrimidine ring, and vibrations associated with the C-S bond. The NIST Chemistry WebBook provides an evaluated reference spectrum for this compound, which serves as an authoritative source for comparison[8].

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium-Weak |

| ~1575 | Aromatic C=N Stretch | Strong |

| ~1550 | Aromatic C=C Stretch | Strong |

| ~1380 | Aromatic Ring Vibration | Strong |

| ~1150 | C-H in-plane bend | Medium |

| ~700-800 | C-S Stretch | Medium-Weak |

Data interpreted from NIST reference spectrum and general pyrimidine vibrational studies[8][9][10].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically co-adding 16-32 scans for a high-quality result.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are viable techniques.

Expertise in Practice:

-

GC-MS is well-suited for this compound due to its expected volatility and thermal stability. Electron Ionization (EI) at 70 eV is the standard method, providing reproducible fragmentation patterns that are valuable for library matching and structural confirmation.

-

LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is also effective, particularly for analyzing complex mixtures or as a complementary technique. It typically provides a strong signal for the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy.

Proposed EI Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, including the loss of the methyl group, the entire methylthio radical, and subsequent ring fragmentation.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 126 | [C₅H₆N₂S]⁺˙ (Molecular Ion) | - |

| 111 | [C₄H₃N₂S]⁺ | •CH₃ |

| 93 | [C₅H₅N₂]⁺ | •SH |

| 80 | [C₄H₄N₂]⁺˙ (Pyrimidine radical cation) | CH₂S |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane[5].

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a standard choice.

-

Injector: 250°C, Split/splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). This program is a robust starting point that can be optimized.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.

-

Safety and Handling

As a sulfur-containing heterocyclic compound, this compound and its derivatives require careful handling. While a specific safety data sheet (SDS) for the parent compound is not widely available, data from related pyrimidines provide essential guidance[11][12][13].

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[12].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[12]. Use non-sparking tools and take precautions against static discharge[11].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids[11].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The comprehensive characterization of this compound (CAS 823-09-6) is achieved through a logical, multi-technique workflow. The combination of NMR spectroscopy for definitive structural mapping, IR spectroscopy for functional group confirmation, and mass spectrometry for molecular weight verification and fragmentation analysis provides a self-validating dataset. This guide outlines the core principles, predicted data, and field-tested protocols necessary for any scientist to confidently verify the identity and quality of this valuable chemical intermediate.

References

- 1. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. uoguelph.ca [uoguelph.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Pyrimidine, 2-(methylthio)-, [webbook.nist.gov]

- 9. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Analysis of 2-(Methylthio)pyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 2-(Methylthio)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's spectral characteristics, underpinned by fundamental principles and practical experimental considerations.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrimidine scaffolds are of particular interest due to their prevalence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. This compound, a substituted pyrimidine, serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its precise characterization through spectroscopic methods such as NMR and IR is a critical step in ensuring the identity, purity, and structural integrity of synthesized molecules, thereby forming the foundation for understanding structure-activity relationships (SAR).

This guide will delve into the theoretical and practical aspects of the NMR and IR analysis of this compound, providing a robust framework for its characterization.

I. Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its unique spectroscopic fingerprint. The molecule consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, substituted at the 2-position with a methylthio (-SCH₃) group. This substitution pattern influences the electronic environment of the ring protons and carbons, leading to characteristic chemical shifts in NMR spectroscopy. The various bonds within the molecule (C-H, C=N, C=C, C-S) exhibit distinct vibrational modes, which are detected by IR spectroscopy.

Caption: Molecular structure of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

A. Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent (e.g., chloroform-d, CDCl₃) is critical to avoid large solvent signals that would obscure the analyte's peaks. The solvent can also influence the chemical shifts of labile protons.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field (0 ppm), which rarely overlaps with signals from most organic compounds.

B. ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -SCH₃ |

| ~7.0 | Triplet | 1H | H-5 |

| ~8.5 | Doublet | 2H | H-4, H-6 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum:

-

-SCH₃ Protons (δ ~2.5 ppm): The methyl protons of the methylthio group appear as a singlet, indicating no adjacent protons to couple with. The chemical shift is in the expected range for protons on a carbon attached to a sulfur atom.

-

H-5 Proton (δ ~7.0 ppm): This proton is on the carbon between the two nitrogen atoms. It appears as a triplet due to coupling with the two equivalent H-4 and H-6 protons (n+1 rule, where n=2). Its upfield shift relative to the other ring protons is due to the electronic environment of the pyrimidine ring.

-

H-4 and H-6 Protons (δ ~8.5 ppm): These two protons are chemically equivalent due to the symmetry of the molecule. They appear as a doublet due to coupling with the single H-5 proton. Their downfield chemical shift is characteristic of protons on an electron-deficient aromatic ring, a result of the electronegativity of the two nitrogen atoms.

C. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -SCH₃ |

| ~117 | C-5 |

| ~157 | C-4, C-6 |

| ~172 | C-2 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum:

-

-SCH₃ Carbon (δ ~14 ppm): The carbon of the methyl group appears at a high field, which is typical for sp³ hybridized carbons.

-

C-5 Carbon (δ ~117 ppm): This carbon is the most shielded of the ring carbons, resulting in an upfield chemical shift compared to the other ring carbons.

-

C-4 and C-6 Carbons (δ ~157 ppm): These equivalent carbons are deshielded due to their proximity to the electronegative nitrogen atoms, resulting in a downfield chemical shift.

-

C-2 Carbon (δ ~172 ppm): This carbon is the most deshielded due to its attachment to two electronegative atoms (a nitrogen and the sulfur of the methylthio group). This results in the most downfield chemical shift in the spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

A. Experimental Protocol: IR Sample Preparation and Data Acquisition

Proper sample preparation is key to obtaining a high-quality IR spectrum.

An In-depth Technical Guide to the Biginelli Reaction for 2-(Methylthio)pyrimidine Derivatives

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions in organic chemistry since its discovery in 1891, provides a straightforward and atom-economical pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This guide focuses on a crucial, contemporary variant: the synthesis of 2-(methylthio)pyrimidine derivatives. These scaffolds are of profound interest in medicinal chemistry and drug development, serving as key intermediates and pharmacophores in a range of biologically active compounds, including calcium channel blockers, antihypertensive agents, and potential anticancer drugs.[1][2] This document provides an in-depth exploration of the reaction mechanism, critical experimental parameters, detailed protocols, and optimization strategies, tailored for researchers and professionals in drug development.

Introduction: The Strategic Importance of the this compound Core

The classical Biginelli reaction involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[3] The resulting DHPM core is a privileged scaffold in pharmaceutical science. By substituting urea with a thiourea derivative, specifically S-methylisothiourea (or by generating it in situ), the reaction yields 2-(methylthio)-3,4-dihydropyrimidines.

The strategic value of the 2-methylthio group is twofold:

-

Pharmacological Activity: The sulfur-containing moiety itself contributes to the biological profile of the molecule, with many 2-thiopyrimidine derivatives exhibiting significant antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

-

Synthetic Versatility: The methylthio group is an excellent leaving group, far more reactive towards nucleophilic aromatic substitution than corresponding chloro- or oxo-analogs.[6] This allows for facile post-condensation modification, enabling the rapid generation of diverse chemical libraries for high-throughput screening by introducing various amine, oxygen, or carbon nucleophiles at the C2 position.[6]

This guide will dissect the synthesis of this valuable scaffold, moving from foundational principles to practical, field-tested applications.

The Core Reaction Mechanism: An Acyliminium Pathway

The currently accepted mechanism for the Biginelli reaction, supported by spectroscopic and trapping experiments, proceeds through an N-acyliminium ion intermediate.[7] When S-methylisothiourea is used, the pathway is adapted as follows:

-

Iminium Ion Formation (Rate-Limiting Step): The reaction initiates with the acid-catalyzed condensation of the aldehyde and S-methylisothiourea. This forms a hemiaminal, which rapidly dehydrates to generate a highly electrophilic N-acyliminium ion.[7][8] This is widely considered the rate-determining step of the overall reaction.

-

Nucleophilic Addition: The β-dicarbonyl compound, existing in equilibrium with its enol tautomer under acidic conditions, acts as the nucleophile. The enol attacks the electrophilic carbon of the iminium ion.[3][9]

-

Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes an intramolecular cyclization. The terminal amine attacks the ketone carbonyl, followed by a final dehydration step to form the stable, conjugated dihydropyrimidine ring system.[9]

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. brieflands.com [brieflands.com]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

Physical and chemical stability of 2-(Methylthio)pyrimidine

An In-depth Technical Guide to the Physical and Chemical Stability of 2-(Methylthio)pyrimidine

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio group at the C2 position. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. The stability of such a molecule is a critical parameter that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy as a potential therapeutic agent.[1][2] Understanding the degradation pathways and the intrinsic stability of this compound is essential for developing robust analytical methods and stable pharmaceutical formulations.[3][4]

This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound. It delves into its primary degradation pathways, offers mechanistic insights into these processes, and provides field-proven experimental protocols for its stability assessment. The content is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's stability profile.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is crucial before delving into its stability. These properties influence its solubility, handling, and interaction with its environment.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂S | Cheméo[5] |

| Molecular Weight | 126.18 g/mol | Cheméo[5] |

| Appearance | Powder (typical) | Sigma-Aldrich |

| Melting Point | Not specified, derivative has mp 224-226°C | EvitaChem[6] |

| logP (Octanol/Water) | 1.198 (Calculated) | Cheméo[5] |

| Water Solubility (logS) | -1.75 (Calculated, mol/L) | Cheméo[5] |

| Storage Temperature | 2-8°C recommended for derivatives | Sigma-Aldrich |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the reactivity of the pyrimidine ring and the attached methylthio group. Forced degradation studies, which intentionally stress the molecule under various conditions, are the primary tool for elucidating these pathways.[1][7] The principal degradation routes are oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The sulfur atom in the methylthio group is susceptible to oxidation, representing the most probable degradation pathway. This process typically occurs in the presence of common oxidizing agents (e.g., hydrogen peroxide) or through electrochemical oxidation.[8]

Mechanism:

-

Oxidation to Sulfoxide: The thioether is first oxidized to the corresponding methylsulfinyl pyrimidine (sulfoxide).

-

Oxidation to Sulfone: Further oxidation yields the methylsulfonyl pyrimidine (sulfone).

The resulting sulfoxides and particularly the sulfones are significantly more reactive than the parent thioether.[9] The strong electron-withdrawing nature of the sulfonyl group activates the pyrimidine ring, making the C2 position highly susceptible to nucleophilic attack, such as hydrolysis.[9][10] In contrast to the highly reactive 2-sulfonylpyrimidines, 2-(methylthio)pyrimidines are comparatively unreactive towards nucleophiles like thiols under similar conditions.[10][11]

Under different oxidative conditions, such as with organic peracids, degradation of the pyrimidine ring itself can occur, potentially leading to N-oxides or even ring contraction to form imidazole derivatives.[12]

Caption: Proposed primary oxidative degradation pathway.

Hydrolytic Degradation

The stability of this compound across a range of pH values is a critical factor for formulation development.

-

Neutral and Acidic Conditions: Thioethers are generally stable to hydrolysis under neutral and moderately acidic conditions. Significant degradation is not expected unless harsh conditions are applied.

-

Basic Conditions: While the thioether itself is relatively stable, its oxidized degradants (sulfoxide and sulfone) are susceptible to alkaline hydrolysis.[9] The rate of hydrolysis is dependent on the electronic nature of substituents on the ring.[9] Therefore, any oxidative stress preceding or concurrent with exposure to basic conditions will likely accelerate degradation, leading to the formation of 2-hydroxypyrimidine.

Photodegradation

The experimental approach involves exposing the drug substance to a standardized light source providing a specific illumination and UV energy, and then analyzing for the appearance of degradants and loss of the parent compound.[13]

Thermal Degradation

Assessing thermal stability helps define appropriate manufacturing and storage conditions. Thermal degradation studies on various pyrimidine derivatives show that decomposition patterns are highly dependent on the compound's specific structure and substitutions.[15] Typically, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine decomposition temperatures and associated energetic changes.[15][16] For this compound, thermal stress could potentially lead to cleavage of the C-S bond or complex degradation of the pyrimidine ring.

Experimental Protocols for Stability Assessment

To experimentally determine the stability profile of this compound, a series of forced degradation studies should be performed.[3] These studies are essential for developing and validating a stability-indicating analytical method, which can accurately quantify the drug substance in the presence of its degradation products.[2][17]

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. sgs.com [sgs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(Methylthio)pyrimidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylthio)pyrimidine, a crucial heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical principles with practical insights to facilitate its effective use in organic synthesis and formulation.

Executive Summary: The Significance of Solubility

This compound is a versatile precursor in the synthesis of a wide array of biologically active molecules. Its efficacy in reaction media, purification processes, and formulation development is fundamentally governed by its solubility in organic solvents. An understanding of its solubility profile is therefore not merely academic but a critical parameter for process optimization, yield maximization, and the successful translation of chemical entities from the laboratory to clinical applications. This guide will delve into the molecular characteristics that dictate its solubility, provide predictive insights into its behavior in various common organic solvents, and detail a robust experimental protocol for the precise determination of its solubility parameters.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure provides key indicators of its solubility behavior.

Molecular Structure and Polarity:

This compound (C₅H₆N₂S, Molecular Weight: 126.18 g/mol ) possesses a pyrimidine ring, which is a polar heterocyclic aromatic system due to the presence of two nitrogen atoms.[1] These nitrogen atoms are sites of hydrogen bond acceptance. The methylthio (-SCH₃) group, while contributing to the molecule's size, is moderately polar. The overall molecule can be described as having moderate polarity. The calculated octanol-water partition coefficient (logP) of approximately 1.198 suggests a degree of lipophilicity, indicating that it will not be exclusively soluble in highly polar or nonpolar solvents but likely exhibits favorable solubility in a range of organic solvents.[2]

Intermolecular Forces at Play:

-

Dipole-Dipole Interactions: The inherent polarity of the pyrimidine ring allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound does not have hydrogen bond donor sites, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

-

Van der Waals Forces: These forces will be present in all solvent interactions and will be the primary mode of interaction with nonpolar solvents.

Based on these structural features, we can predict that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in published literature, we can infer its likely solubility based on the behavior of structurally similar pyrimidine derivatives and theoretical principles. The following table provides a qualitative prediction of solubility at ambient temperature. It is imperative to note that these are estimations, and experimental verification is essential for any critical application.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of organic compounds, including many pyrimidine derivatives.[3] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. Studies on other pyrimidine derivatives show high solubility in DMF.[4][5] | |

| Acetone | Medium | Acetone is a moderately polar aprotic solvent. It will engage in dipole-dipole interactions, but its lower polarity compared to DMSO and DMF suggests more moderate solubility. | |

| Ethyl Acetate | Medium to Low | Ethyl acetate is a moderately polar solvent. Qualitative data for a related compound, this compound-4,6-diol, shows solubility in ethyl acetate.[6] | |

| Polar Protic | Methanol | Medium | Methanol can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring. Several pyrimidine derivatives show good solubility in methanol.[6][7][8] |

| Ethanol | Medium | Similar to methanol, ethanol can participate in hydrogen bonding. The slightly larger alkyl chain may slightly decrease solubility compared to methanol. This compound-4,6-diol is reported to be soluble in ethanol.[6] | |

| Halogenated | Dichloromethane (DCM) | Medium | Dichloromethane is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. A related compound, 4-(methylamino)-2-(methylthio)pyrimidine-5-methanol, is soluble in dichloromethane.[7] |

| Chloroform | Medium | Chloroform has similar solvent properties to dichloromethane. Studies on other pyrimidine derivatives indicate solubility in chloroform.[4] | |

| Nonpolar | Toluene | Low | As a nonpolar aromatic solvent, toluene's interaction with the moderately polar this compound will be weak, primarily through van der Waals forces, leading to low solubility. |

| Hexane | Very Low | Hexane is a nonpolar aliphatic solvent and is not expected to be a suitable solvent for this compound. |

Experimental Determination of Solubility: A Validating Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[9]

Materials and Equipment

-

This compound (as a solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9] Preliminary studies can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete sedimentation of any suspended solid particles.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining fine particles.

-

Prepare accurate dilutions of the filtered supernatant with the same solvent.

-

Determine the concentration of this compound in the diluted solutions using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Practical Implications for the Researcher

A thorough understanding of the solubility of this compound enables:

-

Informed Solvent Selection: Choosing the most appropriate solvent for a chemical reaction can significantly impact reaction kinetics, yield, and purity of the final product.

-

Efficient Purification: Knowledge of solubility is key to developing effective crystallization and chromatographic purification methods. A solvent in which the compound has high solubility at elevated temperatures but low solubility at lower temperatures is ideal for recrystallization.

-

Robust Formulation Development: For applications in drug delivery, solubility in various pharmaceutically acceptable solvents is a primary consideration for developing stable and bioavailable formulations.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a combination of theoretical principles and qualitative data from related compounds provides a strong predictive framework for its behavior. This guide has outlined the key molecular features influencing its solubility and provided a robust, self-validating experimental protocol for its precise determination. By applying these principles and methodologies, researchers can confidently and efficiently utilize this compound in their synthetic and developmental endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 7. 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol CAS#: 17759-30-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(Methylthio)pyrimidine

Abstract

This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for 2-(methylthio)pyrimidine, a pivotal heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] We will traverse the foundational chemical principles that led to its creation, from early explorations of pyrimidine synthesis to the targeted introduction of the methylthio moiety. This guide will elucidate the causal relationships behind key experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. By presenting a comprehensive overview of synthetic routes, from classical condensations to modern catalytic approaches, this document aims to serve as an authoritative resource for the synthesis and application of this versatile molecule.

Introduction: The Significance of the this compound Core

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[4] Consequently, pyrimidine derivatives have garnered immense interest in medicinal chemistry, with a vast number of approved drugs featuring this scaffold.[2] Among the myriad of substituted pyrimidines, this compound has emerged as a particularly valuable intermediate and pharmacophore.[5][6]

The presence of the methylthio group at the 2-position imparts unique chemical properties to the pyrimidine ring. It can act as a versatile synthetic handle, readily undergoing oxidation to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic substitution reactions.[5] This reactivity allows for the facile introduction of a wide array of functional groups at the 2-position, enabling the generation of diverse chemical libraries for drug discovery programs.[5] Furthermore, the methylthio group itself can engage in crucial interactions within biological targets, contributing to the pharmacological profile of the molecule.[1] As a testament to its importance, the this compound scaffold is found in compounds developed for a range of therapeutic areas, including oncology and infectious diseases, as well as in agricultural science as fungicides.[5][7]

This guide will delve into the historical context of its discovery and provide a detailed examination of the key synthetic strategies that have been developed for its preparation.

The Historical Trajectory: From Thiourea to a Targeted Scaffold

The story of this compound synthesis is intrinsically linked to the broader history of pyrimidine chemistry. The foundational step in many early and contemporary syntheses involves the construction of the pyrimidine ring itself, often from acyclic precursors.

The Cornerstone Condensation: The Role of Thiourea

A pivotal building block in the synthesis of 2-thiosubstituted pyrimidines is thiourea (SC(NH₂)₂).[8] Structurally similar to urea, with the carbonyl oxygen replaced by a sulfur atom, thiourea provides the N-C-N fragment and the essential sulfur atom at the 2-position of the pyrimidine ring.[8]

The classical approach to forming the 2-thiopyrimidine core is the condensation of thiourea with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9] This reaction, a variation of the Pinner synthesis, proceeds through an initial condensation of an amino group of thiourea with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-thiouracil or a related 2-mercaptopyrimidine derivative.[8][9]

Experimental Protocol: Synthesis of 2-Thiouracil from Thiourea and Malic Acid (A Foundational Precursor)

-

Objective: To synthesize 2-thiouracil, a key precursor for this compound.

-

Materials:

-

Thiourea

-

Malic acid

-

Fuming sulfuric acid

-

Water

-

-

Procedure:

-

A mixture of thiourea and malic acid is added portion-wise to fuming sulfuric acid, maintaining the temperature below 70°C.

-

The reaction mixture is heated to 90°C and maintained at this temperature for 1.5 hours.

-

After cooling, the mixture is poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-thiouracil.

-

The Dawn of this compound: S-Alkylation of 2-Thiouracils

With a reliable method for the synthesis of 2-thiouracils established, the next logical step was the introduction of the methyl group onto the sulfur atom. This is typically achieved through a straightforward S-alkylation reaction.[10][11] The thiol group of 2-thiouracil exists in tautomeric equilibrium with the thione form.[8] In the presence of a base, the thiol proton can be abstracted to form a thiolate anion, which is a potent nucleophile. This thiolate readily reacts with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to selectively form the S-methylated product, this compound.[10][11]

The choice of base and solvent is crucial for optimizing the regioselectivity of the alkylation (S- versus N-alkylation).[11][12] While S-alkylation is generally favored due to the higher nucleophilicity of the sulfur atom, N-alkylation can occur as a side reaction.[11] The use of a soft base in a polar aprotic solvent often maximizes the yield of the desired this compound.[12]

Experimental Protocol: S-Methylation of 2-Thiouracil

-

Objective: To synthesize a this compound derivative from a 2-thiouracil precursor.

-

Materials:

-

2-Thiouracil derivative

-

Methyl iodide

-

Sodium hydroxide

-

Water

-

-

Procedure:

-

The 2-thiouracil derivative is dissolved in an aqueous solution of sodium hydroxide to form the sodium thiolate salt.

-

The solution is cooled in an ice bath.

-

Methyl iodide is added dropwise to the cooled solution.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The resulting precipitate of the this compound derivative is collected by filtration, washed with water, and dried.[11]

-

Modern Synthetic Methodologies

While the classical approach of building the ring followed by S-alkylation remains a robust and widely used strategy, several modern methodologies have been developed to access 2-(methylthio)pyrimidines with greater efficiency, diversity, and functional group tolerance.

Synthesis from Substituted Pyrimidines

An alternative and powerful strategy involves the modification of a pre-existing pyrimidine ring. This approach is particularly useful for accessing highly functionalized 2-(methylthio)pyrimidines.

A common starting material for this approach is a 2-chloropyrimidine derivative.[5] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with a methylthiolate source, such as sodium thiomethoxide, allows for the direct displacement of the chloride and the introduction of the methylthio group.[5]

Another versatile precursor is 4,6-dichloro-2-(methylthio)pyrimidine, which can be prepared from thiobarbituric acid.[4][13] The two chlorine atoms at the 4- and 6-positions can be selectively displaced by various nucleophiles, providing a platform for the synthesis of a wide range of disubstituted this compound derivatives.[4]

One-Pot and Multicomponent Reactions

In the quest for more efficient and atom-economical syntheses, one-pot and multicomponent reactions have gained prominence. The Biginelli reaction, a classic multicomponent reaction, can be adapted to synthesize dihydropyrimidine-2-thiones by using thiourea in place of urea.[10] These dihydropyrimidine-2-thiones can then be alkylated in a subsequent step to yield 2-methylthio-1,4-dihydropyrimidines.[10]

More contemporary methods focus on catalyzed reactions that can construct the this compound core in a single, efficient step from simple starting materials.[14]

Visualization of Synthetic Pathways

To better illustrate the key synthetic transformations discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Classical synthesis of this compound.

Caption: Synthesis from halogenated pyrimidines.

Quantitative Data Summary

| Synthetic Method | Key Starting Materials | Typical Reagents | Advantages | Disadvantages | Typical Yields |

| Classical Synthesis | Thiourea, 1,3-Dicarbonyl Compound | Base, Methylating Agent | Readily available starting materials, robust and well-established. | Multi-step process, potential for N-alkylation side products. | 60-90% |

| From Halogenated Pyrimidines | 2-Chloropyrimidine | Sodium Thiomethoxide | Direct introduction of the methylthio group, good for late-stage functionalization. | Requires synthesis of the halogenated pyrimidine precursor. | 70-95% |

| Biginelli-type Reaction | Aldehyde, β-Ketoester, Thiourea | Acid or Lewis Acid Catalyst | One-pot synthesis of the dihydropyrimidine core. | Requires a subsequent alkylation step, limited to dihydropyrimidines. | 75-90% (for the cyclization) |

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its early roots in classical pyrimidine chemistry. The foundational condensation of thiourea with 1,3-dicarbonyl compounds, followed by S-alkylation, remains a cornerstone of its synthesis. However, modern methods utilizing pre-functionalized pyrimidines and multicomponent reactions have expanded the synthetic chemist's toolbox, allowing for more rapid and diverse access to this important scaffold.

As the demand for novel therapeutics and agrochemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives will undoubtedly remain an active area of research. The versatility of the methylthio group as both a pharmacophoric element and a synthetic handle ensures that this humble yet powerful molecule will continue to play a significant role in the future of chemical and pharmaceutical innovation.

References

- 1. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiourea - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

A Theoretical Deep Dive into the Electronic Landscape of 2-(Methylthio)pyrimidine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

2-(Methylthio)pyrimidine (2-MTP) and its derivatives represent a critical class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their underlying electronic structure. This guide provides a comprehensive theoretical exploration of 2-MTP's electronic characteristics, leveraging high-level quantum chemical computations. We will dissect the molecule's geometry, vibrational modes, and frontier molecular orbitals, offering a foundational understanding for future molecular design and functionalization.

Introduction: The Significance of this compound

Pyrimidine, a fundamental diazine, is a cornerstone of numerous biologically vital molecules, including nucleic acids and various therapeutic agents. The introduction of a methylthio (-SCH3) group at the C2 position dramatically modulates the electronic properties of the pyrimidine ring, influencing its reactivity, intermolecular interactions, and, consequently, its pharmacological profile. Understanding this electronic modulation is paramount for the rational design of novel 2-MTP-based drugs and functional materials.

Theoretical and computational chemistry provide an indispensable toolkit for probing these molecular intricacies. By employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), we can construct a detailed model of 2-MTP's electronic architecture without the need for empirical experimentation, offering predictive insights with remarkable accuracy.

The Computational Gauntlet: Methodologies for Electronic Structure Elucidation

The choice of computational methodology is a critical determinant of accuracy and reliability in theoretical studies. Our analysis of 2-MTP is grounded in a synergistic application of established quantum chemical methods, providing a self-validating system of protocols.

The Workhorse: Density Functional Theory (DFT)

DFT has become the de facto standard for electronic structure calculations in molecules of this scale, offering an exceptional balance of computational cost and accuracy. The core principle of DFT is to determine the electronic energy of a system based on its electron density, a more manageable variable than the full many-electron wavefunction.

Experimental Protocol: DFT Geometry Optimization and Vibrational Analysis

-

Initial Structure Input: A preliminary 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Engine: The Gaussian 16 suite of programs is employed for all calculations.

-

Method and Basis Set Selection: The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is chosen. This is paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria are set to the software's default tight settings to ensure a true stationary point is found.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequencies also allow for the simulation of the infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Workflow: FMO Analysis

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Results and Discussion: Unveiling the Electronic Architecture

Molecular Geometry: A Tale of Two Planes

The geometry of 2-MTP was optimized using the B3LYP/6-311++G(d,p) level of theory. The pyrimidine ring is, as expected, planar. However, the methylthio group introduces a slight out-of-plane torsion. This deviation from perfect planarity can have implications for crystal packing and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-S7 | 1.77 Å |

| S7-C8 | 1.82 Å | |

| N1-C2 | 1.33 Å | |

| C2-N3 | 1.33 Å | |

| Bond Angle | N1-C2-S7 | 115.2° |

| C2-S7-C8 | 102.1° | |

| Dihedral Angle | N1-C2-S7-C8 | 178.5° |

Note: Atom numbering follows standard chemical conventions.

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental IR and Raman data to confirm the molecular structure. The vibrational modes are complex, often involving coupled motions of the pyrimidine ring and the methylthio group.

Key vibrational modes include:

-

C-H stretching: Found in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds and 2900-3000 cm⁻¹ for the methyl group.

-

C=N and C=C stretching: These ring vibrations are typically observed in the 1400-1600 cm⁻¹ range.

-

C-S stretching: This mode is expected in the 600-800 cm⁻¹ region and is a characteristic signature of the methylthio substituent.

Frontier Orbitals and Chemical Reactivity

The HOMO and LUMO distributions are critical for understanding the molecule's reactivity.

-

HOMO: The highest occupied molecular orbital is primarily localized on the sulfur atom of the methylthio group and the adjacent carbon and nitrogen atoms of the pyrimidine ring. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is distributed over the pyrimidine ring, particularly on the C4 and C6 atoms. This suggests that nucleophilic attack is most likely to occur at these positions.

The calculated HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.65 eV |

| Dipole Moment | 2.15 Debye |

The substantial HOMO-LUMO gap suggests that this compound is a relatively stable molecule.

An In-depth Technical Guide to the Structural Elucidation of 2-(Methylthio)pyrimidine and its Analogs

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a plethora of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design.[3] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][4] The 2-(methylthio)pyrimidine core, in particular, serves as a versatile synthetic intermediate and a key pharmacophore in numerous biologically active compounds. The methylthio group at the C-2 position can be readily transformed into other functionalities, such as sulfoxides and sulfones, which significantly enhances the electrophilicity of the C-2 position, making it more susceptible to nucleophilic attack.[5][6] This reactivity is crucial for the synthesis of diverse compound libraries for drug screening.

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of this compound and its analogs. It is intended for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of modern spectroscopic techniques.

The Synergy of Spectroscopic Techniques: A Multi-faceted Approach to Structural Verification

The unambiguous determination of a molecule's structure is paramount in chemical research and drug development. For this compound analogs, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a self-validating system for structural confirmation. Each technique offers a unique piece of the structural puzzle, and their combined application ensures the highest level of scientific integrity.

The following diagram illustrates the integrated workflow for the structural elucidation of a novel this compound analog.

Caption: Integrated workflow for the structural elucidation of novel compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] For this compound analogs, a suite of 1D and 2D NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides the initial overview of the proton framework. The chemical shift (δ) of each proton is indicative of its electronic environment. For a typical this compound, the following characteristic signals are observed:

-

Methylthio Protons (-SCH₃): A sharp singlet typically appearing in the upfield region, around δ 2.3-2.6 ppm.[8]

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring will appear in the aromatic region (δ 6.5-9.0 ppm). Their specific chemical shifts and coupling patterns are highly dependent on the substitution pattern of the ring.

-

Substituent Protons: Protons on any analog substituents will have chemical shifts characteristic of their respective functional groups.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR complements the ¹H NMR data by providing information on the carbon framework. Key signals for a this compound core include:

-

Methylthio Carbon (-SCH₃): A signal in the upfield region, typically around δ 12-15 ppm.

-